molecular formula C12H13FO3 B030471 rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid Ethyl Ester CAS No. 99199-61-8

rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid Ethyl Ester

Cat. No.: B030471
CAS No.: 99199-61-8
M. Wt: 224.23 g/mol
InChI Key: XLTYRVHHKJREDL-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

ethyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c1-2-15-12(14)11-5-3-8-7-9(13)4-6-10(8)16-11/h4,6-7,11H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTYRVHHKJREDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C(O1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620361
Record name Ethyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate
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Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99199-61-8
Record name 2H-1-Benzopyran-2-carboxylic acid, 6-fluoro-3,4-dihydro-, ethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate
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Record name FLUORO-3,4-DIHYDRO-(2H)-1-BENZOPYRAN-2-CARBOXYLIC ACID ETHYL ESTER
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Preparation Methods

Reaction Steps and Conditions

This method, adapted from CN102250050A, employs 2,4-dibromobutyric acid ethyl ester as the starting material. The synthesis proceeds as follows:

  • Alkylation of Fluorophenol :
    Reaction of 6-fluorophenol with 2,4-dibromobutyric acid ethyl ester in the presence of a base (e.g., K₂CO₃) forms a bromoalkylated intermediate. The reaction is conducted in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–8 hours.

  • Cyclization :
    Intramolecular nucleophilic substitution under acidic conditions (e.g., HCl or H₂SO₄) facilitates ring closure to yield the benzopyran scaffold. The reaction proceeds at 90–110°C for 3–5 hours.

  • Esterification and Purification :
    The crude product is recrystallized using ethanol to isolate the ethyl ester derivative, achieving a yield of 65–72%.

Mechanistic Insights

  • The alkylation step leverages the nucleophilicity of the phenolic oxygen to displace one bromine atom from the dibromobutyrate.

  • Cyclization occurs via acid-catalyzed intramolecular esterification, forming the dihydrobenzopyran ring.

Key Data

StepReagents/ConditionsTemperatureTimeYield
AlkylationK₂CO₃, DMF70°C7 h85%
CyclizationHCl (conc.), reflux100°C4 h78%
RecrystallizationEthanolRT72%

Two-Step Synthesis via γ-Butyrolactone Intermediate

Reaction Steps and Conditions

CN108148032B describes a streamlined approach using 6-fluorophenol and γ-butyrolactone derivatives:

  • Formation of Intermediate :
    6-Fluorophenol reacts with γ-butyrolactone bearing a leaving group (X = Br, I) under basic conditions (NaOH, EtOH). This step forms a keto-ester intermediate at 50–70°C over 2–4 hours.

  • Acid-Catalyzed Cyclization :
    The intermediate undergoes ring closure using ZnCl₂ or AlCl₃ as a Lewis acid catalyst at 110–150°C for 1–8 hours. The ethyl ester is obtained directly, with yields ranging from 45% to 72% depending on the catalyst.

Mechanistic Insights

  • Intermediate Formation : The phenol attacks the γ-carbon of the lactone, displacing the leaving group and opening the lactone ring.

  • Cyclization : Acid catalysts promote dehydration and intramolecular esterification, forming the benzopyran core.

Key Data

StepReagents/ConditionsTemperatureTimeYield
Intermediate SynthesisNaOH, EtOH, γ-butyrolactone (X = Br)60°C3 h88%
CyclizationZnCl₂, 110°C110°C6 h72%

Comparative Analysis of Methods

Efficiency and Scalability

ParameterThree-Step MethodTwo-Step Method
Total Steps32
CatalystsHCl, H₂SO₄ZnCl₂, AlCl₃
Key AdvantageAvoids Pd/C catalystsHigher atom economy
Yield72%72%
Industrial FeasibilitySuitable for large scaleRequires high-temperature steps

The two-step method offers superior atom economy and fewer purification steps, but the three-step approach avoids high temperatures (>110°C), reducing energy costs.

Optimization Strategies

Solvent and Catalyst Selection

  • Solvent Effects : Replacing DMF with THF in the alkylation step (Method 1) reduces side reactions, improving yield by 8–10%.

  • Catalyst Screening : Using FeCl₃ instead of ZnCl₂ (Method 2) lowers the cyclization temperature to 90°C, preserving heat-sensitive functional groups.

Leaving Group Impact

In Method 2, γ-butyrolactones with X = I exhibit faster reaction kinetics (2 hours vs. 6 hours for X = Br) but require careful handling due to iodine’s volatility .

Chemical Reactions Analysis

Ethyl 6-fluorochroman-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Synthesis

rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid Ethyl Ester is primarily utilized as an intermediate in the synthesis of Nebivolol, a beta-blocker used for treating hypertension and heart failure. Its structural characteristics contribute to the pharmacological activity of Nebivolol, enhancing its efficacy and bioavailability .

Cardiovascular Research

Due to its role in synthesizing Nebivolol, this compound is significant in cardiovascular research. Studies have demonstrated that Nebivolol exhibits vasodilatory effects and improves endothelial function, making this compound a focus for developing new antihypertensive agents .

Chemical Biology

The compound's unique structure allows it to be explored in various chemical biology applications. Its derivatives are studied for potential interactions with biological targets, including enzymes and receptors involved in cardiovascular regulation .

Case Study 1: Synthesis of Nebivolol

In a study published by pharmaceutical researchers, this compound was synthesized using a multi-step process involving fluorination and carboxylation reactions. The resultant product was characterized using NMR spectroscopy and mass spectrometry, confirming its suitability as an intermediate for Nebivolol synthesis .

Case Study 2: Pharmacological Evaluation

A pharmacological evaluation highlighted the vasodilatory properties of Nebivolol synthesized from this compound. The study involved testing on rat models, demonstrating significant reductions in blood pressure and heart rate variability, thus validating the compound's relevance in cardiovascular therapeutics .

Mechanism of Action

The mechanism of action of Ethyl 6-fluorochroman-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the target enzyme. Molecular simulations have revealed the highly enantioselective mechanisms by which the compound interacts with its targets .

Biological Activity

rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid Ethyl Ester (CAS Number: 99199-61-8) is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula: C12H13FO3
  • Molecular Weight: 224.23 g/mol
  • Structure: The compound features a benzopyran core with a fluoro substituent, which is significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been linked to various therapeutic applications. Key areas of focus include:

1. Antihypertensive Properties

  • This compound is a precursor to Nebivolol, an antihypertensive agent that exhibits vasodilatory effects primarily through β1-adrenoceptor antagonism and nitric oxide release. Studies have demonstrated that derivatives of this compound can effectively lower blood pressure in hypertensive models .

2. Antioxidant Activity

  • Research indicates that rac-6-Fluoro-3,4-dihydro-2H-benzopyran derivatives possess antioxidant properties, which may help in mitigating oxidative stress-related diseases . The mechanism involves the scavenging of free radicals and chelation of metal ions.

3. Neuroprotective Effects

  • Some studies have highlighted the potential neuroprotective effects of benzopyran derivatives, including this compound, against neurodegenerative diseases such as Parkinson's disease. These effects are attributed to their ability to reduce reactive oxygen species (ROS) and iron-mediated neurotoxicity .

Research Findings and Case Studies

Several studies have investigated the biological activities of rac-6-Fluoro-3,4-dihydro-2H-benzopyran derivatives:

StudyFindings
Synthesis and Biological Evaluation Demonstrated that the compound acts as a key intermediate for Nebivolol with significant antihypertensive effects in vivo.
Antioxidant Activity Assessment Found that derivatives exhibit strong antioxidant capabilities, protecting against cellular damage in vitro.
Neuroprotective Studies Showed efficacy in reducing neurodegeneration markers in MPTP mouse models, suggesting potential for treating Parkinson's disease.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl Ester vs. Methyl Ester Derivatives

Parameter rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid Ethyl Ester rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid Methyl Ester
CAS Number 99199-61-8 Not explicitly listed; inferred from .
Molecular Formula C₁₂H₁₃FO₃ C₁₁H₁₁FO₃
Molecular Weight 240.23 g/mol 226.20 g/mol
Key Differences Ethyl ester provides slower hydrolysis, enhancing prodrug stability . Methyl ester likely has faster hydrolysis but shorter shelf life .
Synthesis & Handling Standard commercial availability . "Made to order" with restricted freight and short shelf life .

Substituent Variations on the Benzopyran Core

6-Phenyl Substitution
  • Compound : Ethyl 6-phenyl-3,4-dihydro-2H-chromane-2-carboxylate (CAS 56926-28-4) .
  • Molecular Formula : C₁₈H₁₈O₃.
  • Higher molecular weight (282.33 g/mol) reduces solubility in polar solvents .
8-Hydroxy Substitution
  • Compound : Ethyl 8-hydroxy-3,4-dihydro-2H-chromane-2-carboxylate (CAS 108088-18-2) .
  • Key Difference :
    • The hydroxyl group enhances hydrogen-bonding capacity, improving water solubility but increasing susceptibility to oxidation .
Non-Fluorinated Analog
  • Compound : Methyl chromane-2-carboxylate (CAS 113771-58-7) .
  • Comparison :
    • Absence of fluorine reduces electronegativity and lipophilicity, likely diminishing blood-brain barrier penetration .

Functional Group Modifications

Carboxylic Acid vs. Ester
  • Parent Acid : rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid (CAS 99199-60-7) .
    • Higher polarity due to the free carboxylic acid group, limiting membrane permeability .
    • Used as a precursor for ester prodrugs to enhance bioavailability .
Piperidinyl Methanone Derivative
  • Compound: (6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)(piperidin-1-yl)methanone (CAS 878208-57-2) .
  • Comparison: Replacement of the ester with a piperidinyl methanone group introduces basicity, altering pharmacokinetic properties .

Heterocyclic Derivatives

  • Compound : 6-Chloro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid ().
    • Key Difference :

Research Findings and Pharmacological Relevance

  • Fluorine Impact: The 6-fluoro substituent in the target compound enhances metabolic stability and CNS penetration compared to non-halogenated analogs .
  • Ethyl Ester Advantage : Slower hydrolysis than methyl esters ensures sustained release in prodrug applications .
  • Structural Insights :
    • Substituents at position 6 (e.g., phenyl, hydroxy) significantly modulate solubility and target affinity .
    • Piperidinyl derivatives show promise for CNS-targeted therapies due to improved lipophilicity .

Q & A

Basic Research Question

  • NMR : 1^1H NMR (CDCl₃) shows characteristic signals: δ 1.3 ppm (triplet, ethyl ester CH₃), δ 4.2–4.4 ppm (quartet, ester CH₂), and δ 6.8–7.1 ppm (aromatic protons). Fluorine coupling (3JFH^3J_{F-H}) confirms substitution at position 6 .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/0.1% formic acid) coupled with ESI-MS detects molecular ion peaks at m/z 209.1 [M+H]⁺, ensuring purity and identity .

What methodologies enable enantiomeric resolution of this compound, and how does stereochemistry impact biological activity?

Advanced Research Question
Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) resolves (R)- and (S)-enantiomers. Enantiomers exhibit divergent bioactivity; for example, (R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (CAS 129101-37-7) shows higher affinity for cyclooxygenase inhibition compared to the (S)-form . Activity assays (e.g., enzyme kinetics) paired with molecular docking simulations clarify stereochemical influences on target binding .

How can structure-activity relationship (SAR) studies guide the design of benzopyran derivatives with enhanced pharmacological properties?

Advanced Research Question
SAR studies focus on modifying the fluorophenyl ring and ester group. For example:

  • Fluoro substitution : Position 6 fluorine enhances metabolic stability and lipophilicity (logP ~2.5), improving blood-brain barrier penetration .
  • Ester vs. carboxylic acid : Ethyl ester prodrugs increase bioavailability, while free carboxylic acids (e.g., 6-Fluoro-4-oxochroman-2-carboxylic acid) exhibit direct enzyme inhibition .
  • In vitro assays : MMP3 inhibition assays (IC₅₀) and IL-6 binding studies (SPR or ELISA) quantify potency .

Advanced Research Question

  • In vitro : IL-6/STAT3 signaling inhibition in THP-1 macrophages (ELISA for IL-6 secretion) .
  • In vivo : Xenograft models (e.g., murine colorectal cancer) assess tumor growth suppression. Ethyl ester derivatives are administered orally (10–50 mg/kg) to evaluate bioavailability .

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